1-Amino-6-Iodonaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

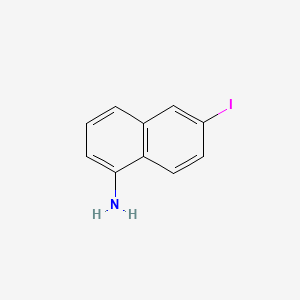

1-Amino-6-Iodonaphthalene is an organic compound with the molecular formula C10H8IN. It is a derivative of naphthalene, where an iodine atom is substituted at the 6th position and an amine group at the 1st position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-6-Iodonaphthalene typically involves the iodination of naphthalen-1-amine. One common method is the Sandmeyer reaction, where naphthalen-1-amine is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

1-Amino-6-Iodonaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines or hydrazines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used under mild conditions to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as azides, thiols, or other substituted naphthalenes can be formed.

Oxidation Products: Nitro or nitroso derivatives of naphthalene.

Reduction Products: Corresponding amines or hydrazines

Aplicaciones Científicas De Investigación

1-Amino-6-Iodonaphthalene has diverse applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents due to its potential biological activity.

Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties .

Mecanismo De Acción

The mechanism of action of 1-Amino-6-Iodonaphthalene depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would vary based on the specific derivative or application .

Comparación Con Compuestos Similares

Similar Compounds

8-Iodonaphthalen-1-amine: Similar structure but with iodine at the 8th position.

1-Amino-6-iodonaphthalene: Another isomer with the same molecular formula but different arrangement of functional groups .

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound in the synthesis of specialized organic molecules and materials .

Actividad Biológica

1-Amino-6-Iodonaphthalene (CAS Number: 133298-67-6) is an organic compound notable for its unique substitution pattern, which significantly influences its biological activity and reactivity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features an amino group and an iodine atom attached to a naphthalene ring. The presence of these functional groups allows for diverse interactions with biological molecules, making it a subject of interest in pharmacological studies.

The biological activity of this compound can be attributed to its ability to participate in various biochemical processes:

- Protein Labeling : Recent studies have demonstrated that derivatives of iodonaphthalene can effectively label proteins in live cells upon exposure to visible light. Specifically, 5-iodonaphthalene-1-azides have been employed to selectively label multidrug transporter proteins, enhancing the understanding of drug interactions at the cellular level .

- Cytotoxicity : Research indicates that compounds similar to this compound can interact with cellular transporters and influence the efficacy of cytotoxic drugs like doxorubicin. This interaction may enhance drug delivery in resistant cancer cells .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Arylation Reactions : A study demonstrated the successful arylation of amino acids using this compound as a coupling partner. This reaction yielded bioactive peptides capable of inhibiting cell cycle progression in HeLa cells, showcasing its potential in peptide synthesis for therapeutic applications .

- Synthesis of Bioactive Compounds : The compound has been utilized as a precursor in synthesizing various bioactive compounds through palladium-catalyzed reactions. These reactions have shown promise in developing new pharmaceuticals with enhanced biological activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈N I |

| Molecular Weight | 276.09 g/mol |

| CAS Number | 133298-67-6 |

| Solubility | Soluble in organic solvents |

Research Findings

Recent literature has focused on the synthesis and application of iodonaphthalene derivatives:

- Synthesis Techniques : Various synthetic methods have been developed to enhance the yield and selectivity of reactions involving this compound. These include palladium-catalyzed arylation techniques that allow for functionalization at specific positions on the naphthalene ring .

- Biological Evaluations : In vitro studies have assessed the cytotoxic effects of synthesized compounds on cancer cell lines, indicating significant activity that warrants further investigation into their mechanisms and potential clinical applications .

Propiedades

IUPAC Name |

6-iodonaphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQMXIBGRQGOJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)C(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668503 |

Source

|

| Record name | 6-Iodonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133298-67-6 |

Source

|

| Record name | 6-Iodonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.